

Technical Guide: 7-Bromo-8-chloro-2-methoxyquinoxaline

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Compound of Interest

Compound Name: 7-Bromo-8-chloro-2-methoxyquinoxaline

Cat. No.: B13971459

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Executive Summary

7-Bromo-8-chloro-2-methoxyquinoxaline (CAS: 2375919-55-2) is a halogenated heteroaromatic scaffold utilized primarily in the synthesis of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors.^{[1][2]} Its structural uniqueness lies in the specific 7,8-dihalo substitution pattern, which provides essential electronic and steric properties for binding within the allosteric sites of phosphatase enzymes. This guide details its physicochemical properties, validated synthetic protocols, and role in medicinal chemistry.

Chemical Identity & Physicochemical Properties^[3]

The compound is characterized by a quinoxaline core substituted with a bromine at position 7, a chlorine at position 8, and a methoxy group at position 2.^{[1][3]} This dense functionalization makes it a versatile electrophile for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Property	Data
Chemical Name	7-Bromo-8-chloro-2-methoxyquinoxaline
CAS Number	2375919-55-2
Molecular Formula	C ₉ H ₆ BrClN ₂ O
Molecular Weight	273.51 g/mol
Appearance	Light colorless solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point	N/A (Solid at RT, typically isolated as precipitate)
Mass Spectrometry (MS)	[M+H] ⁺ = 275 (consistent with Br/Cl isotope pattern)

Structural Representation

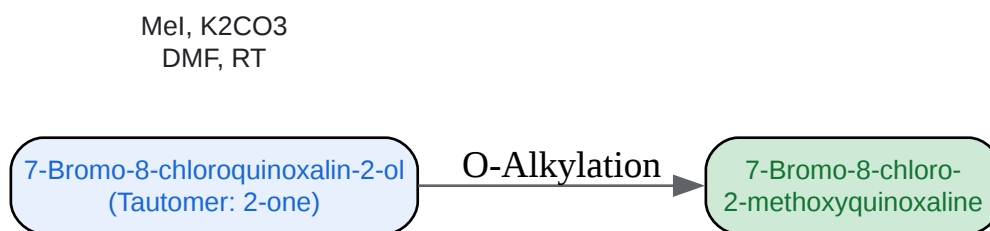
The 7,8-substitution pattern is critical. The peri-interaction between the 8-chloro and 1-nitrogen (or substituents at C8 and N1 in derivatives) influences the conformation of the final drug molecule.

Synthetic Pathways & Production

The synthesis of **7-Bromo-8-chloro-2-methoxyquinoxaline** typically proceeds via the alkylation of its tautomeric precursor, 7-bromo-8-chloroquinoxalin-2-ol (also known as the 2-one form).

Retrosynthetic Analysis

The core challenge is establishing the 7,8-dihalo pattern. This is generally achieved by cyclizing a pre-halogenated benzene derivative (e.g., 4-bromo-3-chloro-1,2-diaminobenzene) with a glyoxylate equivalent.



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Figure 1: Synthetic route for the O-methylation of the quinoxaline core.

Detailed Experimental Protocol

The following protocol is adapted from patent literature (WO2020022323A1) and represents a validated method for high-yield synthesis.

Reagents:

- Substrate: 7-Bromo-8-chloroquinoxalin-2-ol (or -2(1H)-one)
- Alkylating Agent: Iodomethane (MeI)
- Base: Potassium Carbonate (K₂CO₃)
- Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

- Preparation: Charge a reaction vessel with 7-bromo-8-chloroquinoxalin-2-ol (1.0 equiv) and anhydrous DMF (approx. 10-12 volumes).
- Activation: Add K₂CO₃ (1.5 equiv) to the suspension. Stir for 10–15 minutes to ensure deprotonation of the hydroxyl/amide moiety.
- Alkylation: Dropwise add Iodomethane (1.1 equiv) to the mixture.
 - Note: The reaction is typically exothermic; maintain temperature at ambient (RT) or cool slightly if scaling up (>10 g).

- Reaction: Stir the mixture at Room Temperature (RT) for 3 hours. Monitor by LC-MS for the disappearance of the starting material ($[M+H]^+ = 261$).
- Workup:
 - Dilute the reaction mixture with Water (approx. 10 volumes relative to DMF).
 - A precipitate should form immediately. Stir for 30 minutes to granulate the solid.
 - Filter the solid and wash with water to remove residual DMF and inorganic salts.
- Purification: The filter cake is usually sufficiently pure (>90%). If necessary, purify via silica gel chromatography (Gradient: 0–100% EtOAc in Isohexane) or recrystallization from Ethanol.

Yield: 85–91% (Typical).

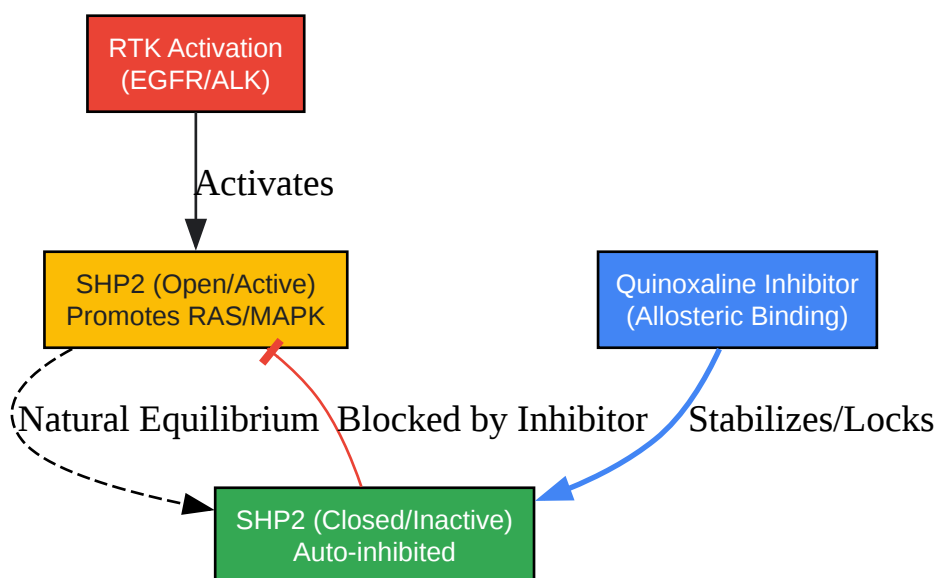
Medicinal Chemistry Applications: SHP2 Inhibition

This compound serves as a "head group" or scaffold core for developing inhibitors of SHP2 (PTPN11), a non-receptor protein tyrosine phosphatase.

Mechanism of Action Context

SHP2 acts as a positive transducer of signaling downstream of Receptor Tyrosine Kinases (RTKs) like EGFR and ALK. In cancer, SHP2 is often hyperactivated.

- Allosteric Inhibition: Unlike active-site inhibitors (which lack selectivity due to the conserved PTP domain), compounds derived from this quinoxaline scaffold bind to an allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.
- Conformational Lock: The inhibitor stabilizes SHP2 in its auto-inhibited "closed" conformation, preventing activation by upstream phosphoproteins.



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Figure 2: Mechanism of allosteric SHP2 inhibition. The quinoxaline scaffold stabilizes the inactive conformation.

Structure-Activity Relationship (SAR)

- 2-Methoxy Group: Acts as a hydrogen bond acceptor or fills a hydrophobic pocket. It can be displaced by amines in subsequent steps to install solubilizing tails.
- 7-Bromo Position: A handle for Suzuki couplings to attach aromatic rings (e.g., pyridine, pyrazine) that extend into the tunnel region of the allosteric site.
- 8-Chloro Position: Provides steric bulk to twist the attached rings, ensuring the molecule fits the narrow allosteric cleft.

Analytical Characterization

To validate the identity of synthesized batches, compare against these standard spectroscopic markers:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 8.69 (s, 1H) – Proton at C3 (Aromatic).

- δ 8.00 – 7.89 (m, 2H) – Protons at C5 and C6 (Aromatic).
- δ 4.10 (s, 3H) – Methoxy group (-OCH₃).
- LC-MS:
 - Retention time: ~1.2–1.5 min (depending on method, e.g., C18, Water/MeCN + 0.1% Formic Acid).
 - Ionization: ESI+ [M+H]⁺ = 275 (Cl/Br pattern: peaks at 275, 277, 279 due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).

References

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